molecular formula C13H22N4 B1470274 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine CAS No. 1503471-69-9

1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

Cat. No.: B1470274
CAS No.: 1503471-69-9
M. Wt: 234.34 g/mol
InChI Key: PBZUBIQYWBJMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-((5-Cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase 4 (DPP-4) inhibitors, which are used as antidiabetic agents . The nature of these interactions involves the inhibition of DPP-4, leading to increased levels of incretin hormones, which in turn regulate glucose metabolism. Additionally, this compound has shown potential in binding to other protein targets, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage cells . This modulation of cytokine production indicates its potential role in inflammatory responses and immune regulation. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the activity of DPP-4 by binding to its active site, thereby preventing the degradation of incretin hormones . This inhibition leads to enhanced insulin secretion and improved glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and expression levels.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained modulation of cytokine production and metabolic enzyme activity, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively modulate glucose metabolism and reduce inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the regulation of glucose metabolism through its interaction with DPP-4 . It also affects the levels of key metabolites and influences metabolic flux by modulating the activity of metabolic enzymes. The compound’s interaction with nicotinamide phosphoribosyltransferase (NAMPT) suggests its potential role in the NAD+ salvage pathway, which is crucial for cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to be efficiently transported across cell membranes and distributed to various tissues, including the liver and kidneys . Its localization and accumulation within specific tissues are influenced by its binding affinity to transport proteins and its physicochemical properties.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with various biomolecules and modulate their activity . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, thereby influencing its biological effects.

Properties

IUPAC Name

1-[(5-cyclopentyl-1H-pyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-4-11(3-1)13-12(9-15-16-13)10-17-7-5-14-6-8-17/h9,11,14H,1-8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZUBIQYWBJMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.